2-Methyl-2-heptanol

Description

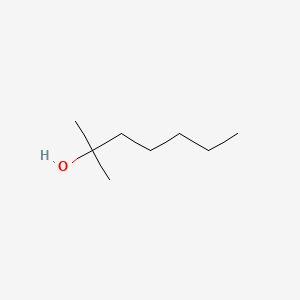

2-Methyl-2-heptanol, a branched-chain alcohol, is a compound of interest in several areas of chemical research and industrial application. cymitquimica.com As a tertiary alcohol, its structure precludes some of the reactions typical of primary and secondary alcohols, such as easy oxidation, while defining its utility in other domains. britannica.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-5-6-7-8(2,3)9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBMYYVZWKYLIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211538 | |

| Record name | 2-Methylheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Methyl-2-heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.62 [mmHg] | |

| Record name | 2-Methyl-2-heptanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-25-2 | |

| Record name | 2-Methyl-2-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylheptan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-HEPTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEPTAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VAR4CNL7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Methyl 2 Heptanol

Established Laboratory and Industrial Syntheses of 2-Methyl-2-heptanol

The primary methods for synthesizing this compound involve classic organometallic reactions and, alternatively, its formation as a byproduct in large-scale chemical production.

Grignard Reagent-Mediated Syntheses of Tertiary Alcohols

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is the most direct and common method for preparing tertiary alcohols like this compound. organic-chemistry.orgwikipedia.org This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of a ketone. wikipedia.orglibretexts.org For this compound, two principal Grignard pathways are viable:

Reaction of a Pentyl-based Grignard Reagent with Acetone (B3395972): In this approach, a pentylmagnesium halide (e.g., n-pentylmagnesium bromide) is first prepared by reacting a 1-halopentane with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sciencemadness.orgresearchgate.net The resulting Grignard reagent is then reacted with acetone. The nucleophilic pentyl group attacks the carbonyl carbon of acetone, forming a magnesium alkoxide intermediate. researchgate.netyoutube.com

Reaction of a Methyl-based Grignard Reagent with 2-Heptanone: Alternatively, a methylmagnesium halide (e.g., methylmagnesium chloride or bromide) is reacted with 2-heptanone. google.com The methyl group from the Grignard reagent adds to the carbonyl carbon of the ketone.

In both pathways, the reaction is completed by an acidic workup (e.g., with aqueous ammonium (B1175870) chloride or dilute hydrochloric or sulfuric acid) to protonate the alkoxide intermediate, yielding the final this compound product. youtube.comprepchem.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react with water, quenching the reagent and preventing the desired reaction. wikipedia.org

Table 1: Comparison of Grignard Synthesis Routes for this compound

| Route | Grignard Reagent | Ketone | Key Intermediates | Notes |

|---|---|---|---|---|

| 1 | n-Pentylmagnesium bromide | Acetone | n-Pentylmagnesium bromide, Magnesium alkoxide | A common laboratory preparation for analogous tertiary alcohols. prepchem.comblogspot.com |

| 2 | Methylmagnesium chloride/bromide | 2-Heptanone | Methylmagnesium halide, Magnesium alkoxide | Utilizes a different set of commercially available starting materials. google.com |

Alternative Synthetic Routes to this compound and Analogues

Beyond direct synthesis via Grignard reagents, this compound can also be formed through other reaction pathways, notably as a byproduct in industrial processes.

One significant alternative route is its formation during the synthesis of 2-methoxy-2-methylheptane (B3057090) (MMH), a compound proposed as a gasoline additive. researchgate.netdiva-portal.org The primary reaction involves the etherification of 2-methyl-1-heptene (B91929) with methanol (B129727) in the presence of an acid catalyst. However, a competing and undesirable side reaction can occur where methanol and 2-methyl-1-heptene react to form dimethyl ether (DME) and this compound. researchgate.netntnu.no This process represents an industrial source of this compound, although it is considered an impurity that must be separated from the main MMH product, often through distillation. researchgate.netfossee.in

Another synthetic approach involves the catalytic hydrogenation of unsaturated precursors. For instance, a patented method for a similar compound, 2,6-dimethyl-2-heptanol (B77958), involves the Grignard reaction of a methyl Grignard reagent with 2-methyl-2-hepten-6-one, followed by catalytic hydrogenation to saturate the alkene bond and yield the final alcohol. google.com This suggests that catalytic hydrogenation of an appropriate unsaturated precursor could serve as a viable step in a multi-step synthesis of this compound.

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a pivotal role in both the synthesis and subsequent reactions of this compound. In the industrial formation of this compound as a byproduct, acid catalysts are essential for the primary etherification reaction. The choice of catalyst can influence the rates of both the desired etherification and the undesired side reactions that produce the alcohol.

For the synthesis of related alcohols, catalytic hydrogenation is a key step. The hydrogenation of ketones or unsaturated alcohols to their corresponding saturated alcohols is often achieved using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide under hydrogen pressure. For example, the synthesis of 6-methyl-2-heptanone, a ketone precursor, can be achieved via the hydrogenation of 6-methyl-3-hepten-2-one. googleapis.com Similarly, the selective hydrogenation of the carbonyl group in non-conjugated enones like 6-methyl-5-hepten-2-one (B42903) can be achieved with high chemoselectivity using cobalt catalysts, yielding the unsaturated alcohol. oup.com

Derivatization of this compound is often performed for analytical purposes, such as gas chromatography. These reactions also utilize catalysts or reagents to convert the alcohol into a more volatile or easily detectable form.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

Optimizing reaction conditions is critical for maximizing the efficiency and selectivity of synthetic processes. For Grignard reactions, key parameters include temperature, solvent, and the molar ratio of reactants. acs.orgresearchgate.net

Temperature: Low temperatures (e.g., -20°C to 0°C) are often employed during the addition of the Grignard reagent to the ketone. blogspot.comacs.org This helps to control the highly exothermic reaction and minimize side reactions, such as enolization of the ketone or reduction of the ester in related syntheses. organic-chemistry.orgacs.org

Reactant Ratio: The stoichiometry of the Grignard reagent to the carbonyl compound is crucial. While a 1:1 ratio is theoretically required, an excess of the Grignard reagent may be used to drive the reaction to completion, but this can also increase the likelihood of side reactions. acs.org

Solvent: Anhydrous aprotic solvents like diethyl ether or THF are standard, as they solvate the Grignard reagent and facilitate the reaction. acs.org

In the context of the industrial MMH synthesis, where this compound is a byproduct, optimization focuses on maximizing the yield of the desired ether. This is often achieved by using a large excess of the alkene reactant (2-methyl-1-heptene) or increasing the reactor size, which presents a classic trade-off between reactor and separation costs. researchgate.net The reaction temperature is also a key variable, though it is limited by the thermal stability of the catalyst, typically to around 400 K. researchgate.net

While this compound itself is achiral, the synthesis of chiral tertiary alcohols using Grignard reagents is an area of active research. The development of chiral ligands that can mediate the asymmetric addition of Grignard reagents to ketones allows for the preparation of highly enantioenriched tertiary alcohols, a significant challenge due to the high reactivity of the Grignard reagent. nih.gov

Table 2: General Parameters for Grignard Reaction Optimization

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Temperature | Low (e.g., 0°C) | Control exothermic reaction, minimize side products. | blogspot.com |

| Solvent | Anhydrous Ether/THF | Solvate Grignard reagent, prevent quenching. | acs.org |

| Reactant Addition | Slow, dropwise | Maintain control over the vigorous reaction. | researchgate.net |

| Atmosphere | Inert (e.g., Nitrogen/Argon) | Prevent reaction with atmospheric moisture and oxygen. | acs.org |

Mechanistic Elucidation of Reactions Forming this compound

Understanding the reaction mechanisms provides insight into product formation, byproduct generation, and potential optimization strategies.

The Grignard reaction mechanism for the formation of a tertiary alcohol proceeds through several key steps: youtube.com

Nucleophilic Attack: The carbon atom bonded to magnesium in the Grignard reagent is highly nucleophilic. It attacks the electrophilic carbonyl carbon of the ketone (either acetone or 2-heptanone). wikipedia.orgchemistrysteps.com This addition breaks the carbonyl π-bond, and the electrons move to the oxygen atom.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral magnesium alkoxide intermediate, where the oxygen is coordinated to the MgX⁺ cation. chemistrysteps.com

Protonation: In the final workup step, a proton source (like dilute acid) is added. The alkoxide oxygen is protonated, yielding the neutral tertiary alcohol, this compound, and water-soluble magnesium salts. youtube.combyjus.com

The formation of this compound as a byproduct during MMH synthesis follows the acid-catalyzed hydration of an alkene mechanism: chemistrysteps.com

Protonation of the Alkene: An acid catalyst (H⁺, often from H₃O⁺) protonates the double bond of 2-methyl-1-heptene. leah4sci.comlibretexts.org According to Markovnikov's rule, the proton adds to the less substituted carbon (C1), forming the more stable tertiary carbocation at C2. leah4sci.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the positively charged carbocation. chemistrysteps.com

Deprotonation: The resulting intermediate is a protonated alcohol (an oxonium ion). Another water molecule acts as a base to deprotonate the oxonium ion, regenerating the acid catalyst and forming the final product, this compound. libretexts.orgpearson.com

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2 Heptanol

2-Methyl-2-heptanol in Multicomponent Reaction Systems

This compound can be both a product and a reactant in more complex chemical processes, particularly in the synthesis of fuel additives.

This compound appears as an undesirable byproduct in the industrial synthesis of 2-methoxy-2-methylheptane (B3057090) (MMH), a potential gasoline additive. polyu.edu.hkdiva-portal.org MMH is produced through the etherification of 2-methyl-1-heptene (B91929) with methanol (B129727) in the presence of an acid catalyst. ntnu.no

The main reaction is the reversible addition of methanol to 2-methyl-1-heptene: CH₃OH + C₈H₁₆ ↔ C₉H₂₀O (MMH) e3s-conferences.org

However, a competing irreversible side reaction also occurs, involving the reaction of methanol and 2-methyl-1-heptene to produce dimethyl ether (DME) and this compound (MHOH). polyu.edu.hke3s-conferences.org 2CH₃OH + C₈H₁₆ → C₂H₆O (DME) + C₈H₁₈O (this compound) e3s-conferences.org

The formation of these byproducts necessitates purification steps, often involving distillation, to isolate the desired MMH product. e3s-conferences.org The significant differences in the boiling points of the components facilitate this separation. diva-portal.org

Table 2: Boiling Points of Components in MMH Synthesis

| Compound | Boiling Point |

| Dimethyl ether (DME) | 248.2 K |

| Methanol (MeOH) | 337.5 K |

| 2-Methyl-1-heptene (MH) | 392.2 K |

| 2-Methoxy-2-methylheptane (MMH) | 424.4 K |

| This compound (MHOH) | 471.4 K |

Data sourced from diva-portal.org. This table highlights the boiling point differences that allow for the separation of this compound from the main product and other components.

Kinetic models have been developed to describe this system. The rate equations for the desired (r_MMH) and undesired (r_byproduct) reactions can be expressed in terms of the mole fractions (x) of the reactants:

Desired Reaction: r_MMH = k₁ ⋅ x_MeOH ⋅ x_MH - k₋₁ ⋅ x_MMH

Undesired Reaction: r_byproduct = k₂ ⋅ x_MeOH²

Here, k₁, k₋₁, and k₂ are the kinetic parameters that dictate the reactor sizing and temperature profiles for optimizing MMH yield while minimizing the formation of byproducts like this compound. Research has shown that the etherification reaction is exothermic, which has a significant impact on the design of the process. researchgate.netresearchgate.net Furthermore, this compound can also be formed through the hydration of 2-methyl-2-heptene (B165378), which is an addition reaction following Markovnikov's rule. brainly.com

Advanced Analytical and Spectroscopic Characterization of 2 Methyl 2 Heptanol

Spectroscopic Methods for Structural Assignment and Purity Assessment

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 2-methyl-2-heptanol and verifying its purity. These methods probe the interactions of the molecule with electromagnetic radiation, yielding distinct spectra that serve as molecular fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within the this compound molecule. Both proton (¹H) and carbon-13 (¹³C) NMR analyses provide critical data for structural confirmation.

In ¹H NMR, the chemical shifts and splitting patterns of the proton signals reveal the electronic environment and connectivity of the hydrogen atoms. For this compound, the spectrum is characterized by distinct signals corresponding to the methyl, methylene, and hydroxyl protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. spectrabase.com The chemical shifts of the carbon atoms in this compound are unique to their position within the molecule, allowing for unambiguous assignment of each carbon atom. spectrabase.com The spectrum, typically run in a deuterated solvent like chloroform-d, shows distinct peaks for the different carbon environments within the molecule. spectrabase.com

Table 1: ¹³C NMR Chemical Shift Data for this compound

| Atom | Chemical Shift (ppm) |

|---|---|

| C1 | 14.1 |

| C2 | 23.0 |

| C3 | 26.2 |

| C4 | 45.1 |

| C5 | 29.3 |

| C6 | 71.1 |

| C7 | 29.3 |

| C8 | 29.3 |

Data sourced from SpectraBase. spectrabase.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are vibrational techniques that identify the functional groups present in a molecule. researchgate.net For this compound, the most prominent feature in its IR spectrum is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. spectrabase.comnist.gov The spectrum also displays sharp peaks corresponding to C-H stretching and bending vibrations. spectrabase.comnist.gov Vapor phase IR spectra provide information on the molecule in its gaseous state. spectrabase.com

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound can provide further details about the carbon backbone and methyl group vibrations. nih.gov

Mass Spectrometry Techniques (e.g., Electron Ionization, GC-MS) for Molecular Fragmentation and Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nist.gov In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. nist.gov

The resulting mass spectrum shows the relative abundance of these fragments as a function of their mass-to-charge ratio (m/z). massbank.eu The molecular ion peak, corresponding to the intact ionized molecule, confirms the molecular weight of this compound (130.23 g/mol ). nih.govnist.gov The fragmentation pattern, including the base peak (the most abundant fragment), provides structural information that aids in identification. nih.gov For this compound, a prominent peak is often observed at m/z 59. nih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification. These techniques rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Retention Index Analysis

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. gcms.cz In GC, the compound is vaporized and transported through a column by an inert carrier gas. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property that can be used for identification.

The retention index (RI) is a more standardized and robust measure than retention time, as it is less susceptible to variations in experimental conditions. researchgate.net The Kovats retention index, for example, relates the retention time of the analyte to that of n-alkane standards. biochempress.com The retention index of this compound has been determined on various GC columns, including standard non-polar and polar phases. nih.gov For instance, on a standard non-polar column, the Kovats retention index for this compound is consistently reported around 916-920. nih.gov

Table 2: Kovats Retention Index for this compound

| Column Type | Retention Index |

|---|---|

| Standard Non-polar | 919 |

| Semi-standard Non-polar | 885 |

| Standard Polar | 1265 |

Data sourced from PubChem. nih.gov

Development of Hyphenated Techniques for Complex Mixture Analysis

To enhance analytical power, chromatographic techniques are often coupled with spectroscopic detectors, a practice known as hyphenation. chemijournal.comsaspublishers.com This approach combines the separation capabilities of chromatography with the identification power of spectroscopy. chemijournal.com

The most common hyphenated technique for the analysis of volatile organic compounds is Gas Chromatography-Mass Spectrometry (GC-MS). ajrconline.org In GC-MS, the separated components eluting from the GC column are directly introduced into the ion source of a mass spectrometer. nih.gov This provides both the retention time from the GC and the mass spectrum from the MS for each component in a mixture, enabling confident identification and quantification of compounds like this compound even in highly complex matrices. researchgate.net Other hyphenated techniques, such as GC-IR, offer complementary information for unambiguous peak identification. ajrconline.org

Computational Chemistry and Theoretical Modeling of 2 Methyl 2 Heptanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 2-Methyl-2-heptanol. These methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) has been employed to investigate the molecular properties of this compound. DFT calculations can predict various parameters, including optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

In the context of reaction energetics, DFT is instrumental in studying reactions involving this compound. For instance, in the synthesis of the gasoline additive 2-methoxy-2-methylheptane (B3057090) (MMH), this compound is an undesirable byproduct formed from the reaction of methanol (B129727) and 2-methyl-1-heptene (B91929). researchgate.netutp.edu.my DFT calculations can help to understand the thermodynamics and kinetics of this side reaction, providing insights into the reaction mechanism and helping to optimize conditions to minimize its formation. researchgate.net These calculations can reveal that the etherification reaction to form MMH is exothermic, which has significant implications for process design and control. researchgate.netresearchgate.net

The following table displays predicted molecular properties for this compound using computational methods.

Predicted Molecular Properties of this compound| Property | Predicted Value | Notes |

|---|---|---|

| Monoisotopic Mass | 130.135765193 Da | Computed by PubChem. nih.gov |

| XlogP3-AA | 2.5 | An estimate of the octanol-water partition coefficient, indicating its lipophilicity. thegoodscentscompany.com |

| Polarizability | 20.2 Ų | A measure of how easily the electron cloud can be distorted by an external electric field. nih.gov |

This table is interactive. Users can sort columns by clicking on the headers.

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its physical and chemical properties. The molecule possesses several single bonds around which rotation can occur, leading to various conformers with different energies. Computational methods can be used to identify the most stable conformers and the energy barriers between them. For similar branched alcohols, DFT calculations have been used to predict dominant conformers, such as anti-periplanar and gauche conformations, which are stabilized by minimizing steric hindrance or through intramolecular hydrogen bonding.

While this compound itself is not chiral, related heptanols and their derivatives are, and computational methods are vital for predicting their stereochemistry. researchgate.net For chiral molecules, understanding the preferred conformation is essential as it can dictate the stereochemical outcome of reactions. researchgate.net

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior in the liquid phase, offering insights into intermolecular interactions and how the molecule behaves in solution. researchgate.net MD simulations can model the hydrogen-bonding networks that are characteristic of alcohols. researchgate.netarxiv.org These simulations can reveal details about the structure and dynamics of these networks, which are crucial for understanding properties like viscosity and diffusion. researchgate.net

The interaction of this compound with solvents can also be studied using MD simulations. This is particularly relevant for understanding its solubility and partitioning behavior between different phases, which is important in extraction and purification processes.

Thermodynamic Modeling and Process Simulation Involving this compound

Thermodynamic modeling is essential for the design and optimization of chemical processes involving this compound. This includes predicting phase equilibria and reaction efficiencies.

Vapor-Liquid Equilibrium (VLE) data is critical for the design of distillation processes used to separate this compound from other components. researchgate.net Thermodynamic models like the Universal Quasi-Chemical (UNIQUAC) activity coefficient model are widely used to predict and correlate VLE data. researchgate.netresearchgate.netresearchgate.netpan.plresearchgate.net The UNIQUAC model considers both combinatorial and residual contributions to the activity coefficient, accounting for molecular size and intermolecular forces.

In systems where this compound is a byproduct, such as in the production of 2-methoxy-2-methylheptane, the UNIQUAC model can predict the difficulty of separating the desired product from this compound. researchgate.netresearchgate.net Accurate VLE predictions are crucial for designing energy-efficient separation columns. researchgate.net Experimental LLE data for similar systems, like 2-methyl-2-butanol (B152257) with water and various solvents, have been successfully correlated using the UNIQUAC model, demonstrating its reliability. researchgate.netresearchgate.netresearchgate.net

The following table outlines thermodynamic models used in the study of systems containing C8 alcohols and related compounds.

Thermodynamic Models and Their Applications| Model | Application | Reference |

|---|---|---|

| UNIQUAC | Correlating liquid-liquid equilibrium (LLE) data for ternary systems involving C5 and C8 alcohols. Predicting vapor-liquid equilibrium (VLE) in multicomponent mixtures. | researchgate.netresearchgate.netresearchgate.netpan.plresearchgate.net |

| NRTL | Correlating LLE data for ternary systems, often compared with the UNIQUAC model for accuracy. | researchgate.netresearchgate.netresearchgate.net |

| UNIFAC | Predicting LLE binodal curves for ternary systems. | researchgate.net |

| COSMO-UNIFAC | Predicting LLE binodal curves for ternary systems. | researchgate.net |

This table is interactive. Users can sort columns by clicking on the headers.

Predictive models are being developed to estimate the efficiency of reactions where this compound is either a reactant or a product. These models often combine kinetic data with thermodynamic properties to simulate reactor performance. In the context of 2-methoxy-2-methylheptane synthesis, process simulation software incorporating thermodynamic models can be used to evaluate different reactor configurations and operating conditions to maximize the yield of the desired product while minimizing the formation of this compound. researchgate.netutp.edu.my

Applications of 2 Methyl 2 Heptanol in Research and Development

Role as an Intermediate in Fine Chemical Synthesis

As a tertiary alcohol, 2-Methyl-2-heptanol possesses a reactive hydroxyl group that can be a starting point for the synthesis of more complex molecules. However, specific examples of its large-scale use as a key intermediate in the pharmaceutical and agrochemical industries are not extensively documented in publicly accessible literature.

The synthesis of pharmaceutical compounds is a complex process that often involves the use of chiral molecules, which are compounds that exist in two non-superimposable mirror-image forms called enantiomers. Each enantiomer can have vastly different biological activities. While the synthesis of chiral vicinal amino α-tertiary alcohols is an area of interest in pharmaceutical research, there is no specific evidence to suggest that this compound is a common precursor in these pathways. The development of chiral alcohols and amino acids for pharmaceuticals is a significant field, but research has not highlighted this compound as a key intermediate. nih.gov Generally, the synthesis of pharmaceutical compounds involves methods that can be broadly categorized into traditional and modern synthetic techniques, each with its own set of advantages and challenges. solubilityofthings.com

The production of agrochemicals, such as herbicides and pesticides, involves a wide array of chemical intermediates. These compounds are designed to target specific biological pathways in weeds or pests. While branched-chain alcohols can be used as building blocks in organic synthesis, there is no specific information available that details the use of this compound as a direct intermediate in the production of commercial agrochemicals. The development of new agrochemicals is a continuous process, but the specific synthetic routes and intermediates are often proprietary.

Investigations in Sustainable Chemical Technologies

The push for more sustainable chemical processes has led to research into biofuels and bio-based plastics. The role of branched-chain alcohols in these areas is being explored, though specific research on this compound is not prominent.

Branched-chain higher alcohols are considered advantageous as biofuels compared to ethanol (B145695) due to their higher energy density, lower hygroscopicity, and better compatibility with existing infrastructure. researchgate.net One potential route to convert alcohols into hydrocarbon fuels is through a dehydration reaction, which removes the hydroxyl group to form an alkene. byjus.com In the case of a tertiary alcohol like this compound, this reaction would proceed through a relatively stable tertiary carbocation intermediate. libretexts.org

The dehydration of this compound would be expected to yield a mixture of isomeric octenes. The major products would likely be 2-methyl-2-heptene (B165378) and 2-methyl-1-heptene (B91929), with the more substituted alkene being the thermodynamically favored product according to Zaitsev's rule. brainly.com This process is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org The reaction temperature required for the dehydration of tertiary alcohols is generally lower than that for primary or secondary alcohols, typically ranging from 25°C to 80°C. libretexts.org

Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like polyvinyl chloride (PVC). Esters of dicarboxylic acids and alcohols are commonly used as plasticizers. Research in this area has explored the use of esters derived from branched-chain alcohols. For instance, diesters of 2-n-propyl-n-heptanol with acids like phthalic acid have been investigated as plasticizers for vinyl resins. google.com However, there is no specific research available on the synthesis or application of esters derived from this compound for plasticizer development. The development of bio-based plasticizers from materials like palm oil is an active area of research, with a focus on producing less toxic and more environmentally friendly alternatives to traditional phthalate (B1215562) plasticizers. specialchem.com

Research on this compound in Aroma and Flavor Chemistry

The organoleptic properties (odor and taste) of a chemical compound determine its potential use in the fragrance and flavor industry. While many alcohols and their esters are key components of aromas, this compound itself is not typically used in this context. Information from fragrance and flavor resources indicates that it is not recommended for use in these applications. thegoodscentscompany.com

Research into the aroma profiles of related branched-chain alcohols has shown that small structural changes can lead to significant differences in scent. For example, isomers of this compound, such as 2,6-dimethyl-2-heptanol (B77958) and 2,5,6-trimethyl-2-heptanol, are used as fragrance ingredients. google.comnih.gov 2,5,6-trimethyl-2-heptanol, in particular, is noted for its floral, freesia-type scent with fruity undertones. google.com This contrasts with 2,6-dimethyl-2-heptanol, which has a more pungent and herbaceous fragrance. google.com The enantiomers (chiral forms) of 2,5,6-trimethyl-2-heptanol have also been found to have distinct odor characteristics. google.com

The table below summarizes the reported organoleptic properties of some isomers of this compound.

| Compound Name | Reported Odor Profile |

| 2,5,6-trimethyl-2-heptanol | Floral (white flower, freesia), fruity undernote, velvety tone. google.com |

| (+)-(R)-2,5,6-trimethyl-2-heptanol | White flowers, linalool-like, slight terpineol, lilac, and fruity notes. google.com |

| (-)-(S)-2,5,6-trimethyl-2-heptanol | More floral and citrus-like, reminiscent of dimethyloctanol, soapy, slight aldehyde, rosy-lily of the valley. google.com |

| 2,6-dimethyl-2-heptanol | Pungent, herbaceous. google.com |

| 2-Heptanol (B47269) | Fruity, somewhat green, bitter. thegoodscentscompany.com |

This highlights that while this compound may not be directly used, the broader class of branched tertiary octanols and their isomers are of interest in aroma and flavor research.

Industrial Process Design and Optimization in Systems Involving this compound

In industrial contexts, this compound is primarily encountered as a byproduct in the synthesis of 2-methoxy-2-methylheptane (B3057090) (MMH), a chemical proposed as a gasoline additive to replace methyl tert-butyl ether (MTBE). acs.orgresearchgate.net The design and optimization of processes involving this compound are therefore centered on managing its formation and separation to maximize the yield and purity of the desired product, MMH.

The production of MMH involves the liquid-phase reversible reaction of methanol (B129727) with 2-methyl-1-heptene. acs.orgresearchgate.net However, a competing, undesirable side reaction also occurs, leading to the formation of dimethyl ether (DME) and this compound (MHOH). acs.orgresearchgate.net This presents a classic challenge in chemical process design: balancing reaction kinetics, reactor sizing, and separation costs to achieve an economically viable process.

Process Design and Trade-offs

The core of the process design revolves around a trade-off between reactor costs and separation costs. acs.orgresearchgate.net To enhance the yield of the desired MMH, process designers can either increase the size of the reactor or maintain a low concentration of methanol in the reactor by using a large excess of 2-methyl-1-heptene. acs.org The latter approach, while effective in boosting product yield, results in a significant recycle stream of unreacted 2-methyl-1-heptene, which in turn elevates the costs associated with the separation stages. acs.org

A typical process flowsheet includes a continuous stirred tank reactor followed by three distillation columns to separate the products and recycle the unreacted materials. acs.org The limiting reactant, methanol, is flow-controlled to set the production rate. acs.org

| Process Component | Function | Design Consideration |

| Reactor | Facilitates the reaction between methanol and 2-methyl-1-heptene. | Size is a key variable in the trade-off with separation costs. acs.org |

| Distillation Column 1 | Separates unreacted reactants from the product stream. | Manages the large recycle flow rate of 2-methyl-1-heptene. acs.org |

| Distillation Column 2 | Purifies the main product, 2-methoxy-2-methylheptane (MMH). | Addresses the difficult separation from this compound. tudelft.nltudelft.nl |

| Distillation Column 3 | Separates byproducts. | Removes dimethyl ether from the process. researchgate.net |

This interactive table summarizes the key unit operations and their design considerations in the MMH production process.

Thermodynamics and Separation Challenges

The separation of 2-methoxy-2-methylheptane from the byproduct this compound is a significant challenge in the process design. tudelft.nltudelft.nlresearchgate.net Vapor-liquid equilibrium (VLE) data, often predicted using thermodynamic models like UNIQUAC, reveal that the purification of MMH is difficult and energy-intensive. researchgate.nettudelft.nltudelft.nlresearchgate.net This difficulty has a substantial impact on both the capital and operating costs of the separation section. tudelft.nl

| Parameter | Value / Observation | Significance |

| Normal Boiling Point (MMH) | 151.36 °C | Close to the boiling point of this compound, making separation difficult. tudelft.nl |

| Normal Boiling Point (this compound) | 158.94 °C | Close to the boiling point of MMH, complicating distillation. tudelft.nl |

| Thermodynamic Model | UNIQUAC | Used to calculate physical properties and VLE data for process simulation. tudelft.nlresearchgate.net |

| Energy Consumption (example process) | 1.82 kW h/kg MMH | Highlights the energy-intensive nature of the separation process. tudelft.nltudelft.nl |

| Total Annual Cost (TAC) (example process) | 5.3 M$/year for a 54.87 ktpy process | Demonstrates the economic scale and considerations of the process. tudelft.nltudelft.nl |

This interactive table presents key data points and their implications for the process design and optimization.

Recent advancements have explored process intensification techniques, such as reactive distillation (RD), as a more effective and economically efficient alternative to conventional methods. researchgate.netntnu.no RD combines reaction and separation in a single unit, which can overcome equilibrium limitations and potentially reduce capital and operating costs.

Biological and Environmental Aspects of 2 Methyl 2 Heptanol Research

Exploration of Biological Activities and Mechanisms of Action

The biological effects of alcohols are diverse and depend significantly on their chemical structure, including chain length and the position of the hydroxyl group. This section delves into the antimicrobial potential and cellular interactions of 2-Methyl-2-heptanol and related compounds.

Antimicrobial Efficacy and Cellular Targets of Related Alcohols (e.g., 2-heptanol's antifungal activity against Botrytis cinerea)

While direct studies on the antimicrobial efficacy of this compound are not extensively available, research on its isomer, 2-heptanol (B47269), provides significant clues. 2-Heptanol has demonstrated notable antifungal activity, particularly against Botrytis cinerea, a common plant pathogen responsible for gray mold. nih.govfrontiersin.orgresearchgate.netnih.gov Studies have shown that 2-heptanol effectively inhibits the mycelial growth of B. cinerea both in laboratory settings and on produce such as tomatoes. nih.govfrontiersin.orgresearchgate.netnih.gov

The antimicrobial effect of alcohols, in general, is attributed to their ability to denature and coagulate proteins and disrupt the lipids within cellular membranes. researchgate.net The effectiveness of this action tends to increase with the length of the carbon chain. researchgate.net Research on various alkyl/aryl substituted tertiary alcohols has also demonstrated good to excellent antimicrobial activities against a range of bacteria and fungi. nih.govnih.gov

Table 1: Antifungal Activity of 2-Heptanol against Botrytis cinerea

| Concentration of 2-Heptanol | Effect on Botrytis cinerea | Reference |

| 0.05 µL cm⁻³ | Significant reduction in lesion diameter on tomatoes. | researchgate.net |

| 0.16 µL cm⁻³ | Further reduction in lesion diameter. | researchgate.net |

| Not specified | Inhibition of mycelial growth. | nih.govfrontiersin.orgnih.gov |

| Not specified | Reduction in spore viability. | nih.govfrontiersin.org |

Impact on Cellular Metabolism and Membrane Transport

The primary mechanism of action for many alcohols at the cellular level involves the disruption of the plasma membrane. nih.gov For instance, octanol (B41247) has been shown to increase the fluidity of the plasma membrane in yeast spheroplasts. nih.gov This disruption can lead to a cascade of effects on cellular processes.

In the case of 2-heptanol's effect on B. cinerea, transcriptomic analysis has revealed that the compound significantly disrupts the membrane transport system. nih.govfrontiersin.org This interference with membrane transport, coupled with an observed acceleration of amino acid metabolism, leads to the depletion of essential intracellular nutrients, ultimately causing the death of the fungal cells. nih.govfrontiersin.org The disruption of membrane integrity is further evidenced by increased levels of extracellular nucleic acids and proteins, as well as membrane lipid peroxidation. nih.govfrontiersin.org Short-chain alcohols can also interfere with intracellular signaling by affecting the synthesis of phosphatidic acid and can lead to lipid peroxidation. annualreviews.org

Biotransformation Pathways of this compound in Microorganisms or Higher Organisms

Direct research on the biotransformation of this compound is scarce. However, studies on the degradation of other tertiary alcohols, such as tert-amyl alcohol (2-methyl-2-butanol), by microorganisms offer potential models. The microbial degradation of tertiary alcohols is generally a slow process. asm.org One identified pathway for the degradation of tert-amyl alcohol by Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1 does not proceed through hydroxylation to a diol, as might be expected. Instead, it involves a desaturase function, leading to the formation of the hemiterpene 2-methyl-3-buten-2-ol. asm.org This is then further metabolized. asm.org It is plausible that this compound could undergo a similar desaturation process.

Another potential pathway for the metabolism of branched-chain alkanes, which are structurally related to branched alcohols, is through the action of alkane hydroxylase systems. tandfonline.com These enzyme systems can oxidize n-alkanes to their corresponding 1-alkanols. tandfonline.com In some bacteria, the metabolism of 2-methylpropene (isobutylene) proceeds via an epoxide intermediate to form a diol, a pathway that shares similarities with the degradation of the fuel additive MTBE and its intermediate, tert-butyl alcohol. nih.govnih.gov

Environmental Fate and Ecotoxicological Studies

The environmental impact of a chemical is determined by its distribution, persistence, and potential toxicity to non-target organisms. This section examines the available data on the environmental fate and ecotoxicology of this compound and its analogues.

Environmental Distribution and Persistence in Different Compartments

The environmental distribution of an alcohol is largely governed by its physical and chemical properties, such as water solubility and vapor pressure. Tertiary alcohols like tert-butyl alcohol are characterized by high water solubility and a high potential for volatilization, which suggests they are likely to have high mobility in soil and that volatilization from water or soil surfaces is a key factor in their environmental fate. ashland.com However, some studies suggest that tertiary butyl alcohol can persist in soil and groundwater. researchgate.net

For branched-chain alcohols in general, their environmental persistence can be influenced by their structure. While many are biodegradable, the degree of branching can affect the rate of degradation. exxonmobilchemical.comexxonmobilchemical.com

Biodegradation Mechanisms and Pathways

The biodegradation of alcohols is a key process in their removal from the environment. Many branched-chain alcohols are considered to be readily biodegradable. exxonmobilchemical.comexxonmobilchemical.com For instance, a range of C8-C13 rich oxo-alcohols have been shown to meet the criteria for ready biodegradability. exxonmobilchemical.comresearchgate.net

The degradation of n-alkanes, the parent structures of these alcohols, often begins with oxidation to an alcohol, followed by further oxidation to a fatty acid, which is then metabolized via beta-oxidation. researchgate.net For branched-chain alkanes, a proposed alternative pathway involves carboxylation at the C-3 position. researchgate.net

The biodegradation of tertiary alcohols can be more complex. As mentioned in section 7.1.3, the degradation of tert-amyl alcohol can proceed via a desaturase mechanism. asm.org It has also been suggested that the initial enzymatic attack on tertiary alcohols is a relatively recent evolutionary development, likely driven by the increased presence of fuel oxygenates in the environment. asm.org

Assessment of Environmental Impact and Green Chemistry Considerations

Biodegradability and Ecotoxicity

The environmental fate and effects of this compound are not extensively documented in publicly available literature. Safety Data Sheets (SDS) for the compound frequently state that there is no available data for its persistence, degradability, and bioaccumulative potential. fishersci.comthegoodscentscompany.com Similarly, specific data on its toxicity to aquatic organisms such as fish, daphnia, and algae are largely absent. fishersci.com

However, some insights can be drawn from studies on related aliphatic alcohols. A study on the microbial degradation of various aliphatic alcohols provided specific data on this compound (referred to as 1,1-dimethyl-1-hexanol in the study). The results indicated that this tertiary alcohol is resistant to microbial attack. asm.org This resistance to biodegradation is a common characteristic of molecules with quaternary carbon atoms and tertiary alcohol groups, as they are less amenable to enzymatic action compared to linear or less-branched counterparts. oup.com

General studies on branched alcohol ethoxylates have shown that many can be readily biodegradable. exxonmobilchemical.comresearchgate.net However, the biodegradability can be influenced by the degree and position of branching. miljodirektoratet.no For instance, research has indicated that the presence of quaternary carbons and tertiary amines can slow down biodegradation. oup.com

While direct ecotoxicity data for this compound is scarce, information on its isomer, 5-methyl-2-heptanol, suggests it can be harmful to aquatic life if released into waterways. ontosight.ai It is plausible that this compound could exhibit similar properties. The predicted octanol-water partition coefficient (logP) of approximately 2.5 to 2.6 suggests a moderate potential for bioaccumulation. thegoodscentscompany.comnih.gov

Interactive Data Table: Biodegradation of Selected Aliphatic Alcohols

| Compound | Structure | Biodegradation Finding | Source |

| This compound | Tertiary | Refractory to microbial attack | asm.org |

| 1-Octanol | Linear | Readily biodegradable | nih.govcarlroth.com |

| 2-Heptanol | Secondary | Predicted to be readily biodegradable | eastman.com |

| Branched C8-C13 Alcohol Ethoxylates | Branched | High level of biodegradability | exxonmobilchemical.comresearchgate.net |

Green Chemistry Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of this compound, several green chemistry approaches could be considered to improve upon traditional methods like the Grignard reaction, which often involve volatile organic solvents and reactive metal reagents.

Recent advancements in synthetic organic chemistry offer greener alternatives for the production of tertiary alcohols. These methods often focus on the use of more environmentally benign solvents, catalysts, and energy sources.

Visible-Light-Mediated Synthesis: One promising green approach is the use of visible-light chemistry. Researchers have developed methods for the synthesis of tertiary alcohols in water, which is considered the most environmentally friendly solvent. rsc.orgdntb.gov.ua These reactions can proceed at ambient temperature and pressure, reducing energy consumption and avoiding the need for harsh reagents. rsc.org For example, a visible-light-mediated electron donor-acceptor (EDA) complex has been used to synthesize sterically hindered tertiary alcohols with quaternary sp3-carbon centers in an aqueous phase. rsc.org

Photoinduced Iron-Catalyzed Synthesis: Another green method involves the use of earth-abundant and low-toxicity catalysts like iron. A highly efficient photoinduced, iron-catalyzed method has been developed for synthesizing tertiary alcohols from primary and secondary alcohols and aryl ketones under mild conditions. acs.org This approach is notable for its compatibility with a wide range of functional groups, which can reduce the need for protecting groups and shorten synthetic sequences. acs.org

Transformations in Aqueous Media: The direct conversion of tertiary alcohols into other functionalized molecules under green conditions has also been explored. For instance, the halogenation of tertiary benzyl (B1604629) alcohols to vicinal halohydrins has been successfully achieved in water, with the efficiency improved by the addition of a surfactant. nih.gov This demonstrates the potential for performing subsequent reactions on this compound in greener solvent systems.

These innovative synthetic strategies highlight the potential for producing this compound and other tertiary alcohols with a significantly reduced environmental impact compared to traditional synthetic routes.

Interactive Data Table: Comparison of Synthetic Methodologies for Tertiary Alcohols

| Methodology | Key Green Chemistry Principles | Potential Application for this compound Synthesis | Source |

| Traditional Grignard Reaction | - | Use of organometallic reagents, often in volatile organic solvents. | - |

| Visible-Light-Mediated Synthesis | Use of water as a solvent, ambient conditions, catalysis. | Synthesis from appropriate precursors in an aqueous medium. | rsc.orgdntb.gov.ua |

| Photoinduced Iron-Catalysis | Use of an earth-abundant, non-toxic catalyst, mild conditions. | Catalytic addition of a methyl group to a heptanone derivative. | acs.org |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-2-heptanol in laboratory settings, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via two main routes:

- Hydration of 2-methyl-2-heptene : Acid-catalyzed hydration (e.g., H₂SO₄) at 80–100°C yields this compound. Excess water and controlled pH minimize side reactions like polymerization .

- Hydroformylation-Hydrogenation : 1-Hexene undergoes hydroformylation with CO/H₂ to form 2-methylheptanal, followed by hydrogenation using catalysts like Raney Ni. This method is scalable but requires strict control of gas ratios to avoid over-reduction .

- Key Considerations : Impurities such as unreacted alkene or ketones (from oxidation) must be removed via fractional distillation.

Q. How is this compound characterized to confirm its structure and purity?

- Analytical Workflow :

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 130.23 for molecular ion) confirm identity .

- NMR : ¹H NMR shows characteristic peaks: δ 1.2–1.5 ppm (multiplet, CH₂ groups), δ 1.6 ppm (singlet, hydroxyl-bearing C-CH₃), and δ 2.0 ppm (broad, -OH) .

- Boiling Point : 162°C (consistent with PubChem data) distinguishes it from isomers like 2-methyl-1-heptanol .

Q. What are the common oxidation products of this compound, and what reagents drive these reactions?

- Oxidation Pathways :

- Chromic Acid (H₂CrO₄) : Converts the alcohol to 2-methyl-2-heptanone (ketone) via a two-electron oxidation mechanism. Side products (e.g., carboxylic acids) form if conditions are overly acidic .

- KMnO₄ in Neutral Conditions : Partial oxidation may yield trace heptanoic acid derivatives, requiring careful pH monitoring .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in substitution reactions compared to linear alcohols?

- Mechanistic Insight : The branched methyl group at C2 creates steric hindrance, slowing SN2 reactions. For example, halogenation with SOCl₂ proceeds via an SN1 mechanism, forming 2-chloro-2-methylheptane. Kinetic studies show a 40% slower reaction rate compared to unsubstituted 2-heptanol .

- Experimental Design : Compare reaction rates using time-resolved ¹H NMR or GC-MS to track intermediate formation .

Q. What contradictions exist in thermodynamic data (e.g., enthalpy of vaporization) for this compound, and how can they be resolved?

- Data Discrepancies : Reported ΔHvap values range from 45–50 kJ/mol due to variations in measurement techniques (e.g., static vs. dynamic vapor pressure methods) .

- Resolution Strategy : Use a Calvet calorimeter for high-precision measurements under inert atmospheres. Cross-validate with computational methods (e.g., COSMO-RS) to account for molecular interactions .

Q. How can enantiomeric resolution of (±)-2-methyl-2-heptanol be achieved for chiral synthesis studies?

- Chiral Separation Methods :

- Enzymatic Kinetic Resolution : Lipase-catalyzed transesterification with vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Achieve >90% ee with Candida antarctica lipase B .

- Chiral Chromatography : Use a Chiralpak IG-U column with hexane/isopropanol (95:5) for baseline separation .

Q. What role does this compound play in lipid membrane studies, and how does its hydrophobicity compare to analogous alcohols?

- Biophysical Applications : The compound’s logP value (2.33) enables its use as a membrane fluidity modulator. Its branched structure disrupts lipid packing more effectively than 2-heptanol (logP 2.1), as shown in fluorescence anisotropy assays .

- Experimental Protocol : Incorporate this compound into DMPC liposomes and monitor phase transitions via differential scanning calorimetry (DSC) .

Methodological Challenges and Solutions

Q. Why does this compound exhibit low solubility in polar solvents, and how can this be mitigated in reaction setups?

- Solubility Analysis : The branched alkyl chain reduces polarity, limiting solubility in water (<0.1 g/L at 25°C). Use co-solvents like THF or DMSO (10–20% v/v) to enhance miscibility in aqueous reactions .

Q. How can competing elimination reactions during substitution (e.g., with PBr₃) be minimized?

- Optimized Conditions : Conduct reactions at 0°C in anhydrous diethyl ether to favor SN1 substitution over E1 elimination. Add molecular sieves to scavenge traces of water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.